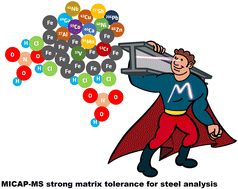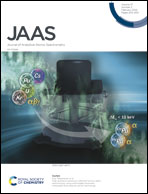Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric-pressure plasma mass spectrometry (MICAP-MS) for trace element analysis in steels†
Journal of Analytical Atomic Spectrometry Pub Date: 2023-04-28 DOI: 10.1039/D3JA00088E
Abstract
We investigated the performance of nitrogen microwave inductively coupled atmospheric-pressure plasma mass spectrometry (MICAP-MS) under matrix effects and its applicability to trace element analysis in steels. Influences of different gas flows and ion optics on the matrix tolerance are studied, indicating that nebulizer gas flow has the most significant impact. Optimization of ion optics improves matrix tolerance for light elements due to the reduction of the inelastic collisional scattering effect. With optimized operating conditions, MICAP-MS achieves an internal standard intensity recovery of over 90% at an Fe concentration of 500 mg L−1. Even at an Fe concentration of 1 g L−1, the recovery remains above 80%. Three certified reference materials – non-alloy, low-alloy and high-alloy steel – were analyzed using MICAP-MS. The determined mass concentrations of the trace and minor components show metrological compatibility to the reference values. No significant differences are observed between the results obtained with aqueous and matrix-matched calibration, demonstrating the strong matrix tolerance of MICAP-MS, and its promising applicability to steel analysis.


Recommended Literature
- [1] Direct one-pot synthesis of poly(ionic liquid) nanogels by cobalt-mediated radical cross-linking copolymerization in organic or aqueous media†
- [2] Inside front cover
- [3] Contents list
- [4] Ferromagnetic vanadium disulfide VS2 monolayers with high Curie temperature and high spin polarization†
- [5] Redox chemistry in the pigment eumelanin as a function of temperature using broadband dielectric spectroscopy†
- [6] Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis†
- [7] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [8] The Iron and Steel Institute. Second Report of the Moulding Materials Sub-Committee
- [9] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes
- [10] 11C-carbonylation reactions using gas–liquid segmented microfluidics†










